molecular formula C23H26O2 B582633 Ethyl henicosa-6,9,12,15,18-pentaynoate CAS No. 1797103-56-0

Ethyl henicosa-6,9,12,15,18-pentaynoate

Cat. No.: B582633
CAS No.: 1797103-56-0
M. Wt: 334.459
InChI Key: UIROVOZWGWFSJE-UHFFFAOYSA-N
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Description

Ethyl henicosa-6,9,12,15,18-pentaenoate (CAS: 131775-86-5) is a synthetic ethyl ester derivative of heneicosapentaenoic acid (HPA). Its chemical structure comprises a 21-carbon chain with five cis-configured double bonds at positions 6, 9, 12, 15, and 18, esterified with an ethyl group. The molecular formula is C₂₃H₃₆O₂, and it has a molecular weight of 344.5 g/mol . This compound is primarily used as a reference standard in analytical method development, quality control (QC), and commercial production of eicosapentaenoic acid (EPA)-related pharmaceuticals .

Properties

CAS No.

1797103-56-0

Molecular Formula

C23H26O2

Molecular Weight

334.459

IUPAC Name

ethyl henicosa-6,9,12,15,18-pentaynoate

InChI

InChI=1S/C23H26O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-4-2/h3-4,7,10,13,16,19-22H2,1-2H3

InChI Key

UIROVOZWGWFSJE-UHFFFAOYSA-N

SMILES

CCC#CCC#CCC#CCC#CCC#CCCCCC(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Heneicosapentaenoic Acid (Free Acid Form)

  • CAS : 24257-10-1
  • Molecular Formula : C₂₁H₃₂O₂
  • Molecular Weight : 316.48 g/mol
  • Structural Features : Same 21-carbon backbone with five cis double bonds but lacks the ethyl ester group.
  • Key Differences :
    • The free acid form is more polar and less lipophilic than its ethyl ester counterpart, affecting solubility and bioavailability.
    • Used as a biomarker in metabolic studies, whereas the ethyl ester is favored in pharmaceutical formulations due to enhanced stability .

Eicosapentaenoic Acid Ethyl Ester (EPA-EE)

  • CAS : 86227-47-6 (common EPA-EE)
  • Molecular Formula : C₂₂H₃₂O₂
  • Molecular Weight : 330.5 g/mol
  • Structural Features : 20-carbon chain with five cis double bonds (positions 5, 8, 11, 14, 17) and an ethyl ester.
  • Key Differences: Shorter chain length (C20 vs. C21) and distinct double bond positioning. EPA-EE is widely used in cardiovascular therapeutics (e.g., Vascepa®), while Ethyl henicosa-pentaenoate serves as an impurity standard in EPA manufacturing .

6,9,12,15,18-Heneicosapentaynoic Acid Ethyl Ester

  • CAS : 1797103-56-0
  • Molecular Formula : C₂₃H₃₄O₂
  • Molecular Weight : 342.5 g/mol
  • Structural Features: Replaces double bonds with triple bonds (pentaynoate) at the same positions.
  • Key Differences: Triple bonds increase rigidity and reactivity, making it less stable than the pentaenoate. Primarily used in synthetic organic chemistry research rather than biological applications .

Tetracosapentaenoic Acid (24:5n-6)

  • CAS: Not specified (natural derivative)
  • Molecular Formula : C₂₄H₃₈O₂
  • Molecular Weight : 358.5 g/mol
  • Structural Features : 24-carbon chain with five cis double bonds (positions 6, 9, 12, 15, 18).
  • Key Differences: Longer chain length alters physical properties (e.g., higher melting point). Found naturally in octocorals, whereas Ethyl henicosa-pentaenoate is synthetic .

Data Table: Structural and Functional Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
Ethyl henicosa-6,9,12,15,18-pentaenoate 131775-86-5 C₂₃H₃₆O₂ 344.5 21C, 5 cis double bonds, ethyl ester Analytical standards, QC
Heneicosapentaenoic acid (HPA) 24257-10-1 C₂₁H₃₂O₂ 316.48 21C, 5 cis double bonds, free acid Biomarker studies
Eicosapentaenoic acid ethyl ester 86227-47-6 C₂₂H₃₂O₂ 330.5 20C, 5 cis double bonds, ethyl ester Pharmaceutical formulations
Heneicosapentaynoic acid ethyl ester 1797103-56-0 C₂₃H₃₄O₂ 342.5 21C, 5 triple bonds, ethyl ester Synthetic chemistry research
Tetracosapentaenoic acid (24:5n-6) N/A C₂₄H₃₈O₂ 358.5 24C, 5 cis double bonds, natural derivative Marine lipid research

Key Research Findings

  • Reactivity: Ethyl henicosa-pentaenoate’s double bonds make it susceptible to oxidation, necessitating storage under inert conditions. In contrast, the pentaynoate analog’s triple bonds confer higher thermal stability .
  • Bioavailability : Ethyl esters generally exhibit better absorption in pharmaceuticals compared to free fatty acids, as seen in EPA-EE’s clinical success .
  • Natural vs. Synthetic: Tetracosapentaenoic acid (24:5n-6) is biosynthesized in marine organisms, while Ethyl henicosa-pentaenoate is synthetically derived for industrial use .

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